molecular formula C25H32FN5O2 B606418 4-Piperidinamine, 1-[6-ethyl-8-fluoro-4-methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)-2-quinolinyl]-N-(tetrahydro-2H-pyran-4-yl)- CAS No. 2244614-14-8

4-Piperidinamine, 1-[6-ethyl-8-fluoro-4-methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)-2-quinolinyl]-N-(tetrahydro-2H-pyran-4-yl)-

カタログ番号: B606418
CAS番号: 2244614-14-8
分子量: 453.6 g/mol
InChIキー: CQOJHAJWCDJEAT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Systematic IUPAC Nomenclature and Structural Descriptors

The systematic nomenclature of 4-Piperidinamine, 1-[6-ethyl-8-fluoro-4-methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)-2-quinolinyl]-N-(tetrahydro-2H-pyran-4-yl)- follows established International Union of Pure and Applied Chemistry conventions for complex heterocyclic compounds. According to authoritative chemical databases, the preferred International Union of Pure and Applied Chemistry name for this compound is 1-[6-ethyl-8-fluoro-4-methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)quinolin-2-yl]-N-(oxan-4-yl)piperidin-4-amine. This nomenclature reflects the systematic approach to naming complex organic molecules by identifying the principal functional groups and substituent patterns in a hierarchical manner.

The molecular formula C₂₅H₃₂FN₅O₂ indicates a substantial organic molecule with twenty-five carbon atoms, thirty-two hydrogen atoms, one fluorine atom, five nitrogen atoms, and two oxygen atoms. The molecular weight has been precisely calculated as 453.55 daltons, making it a moderately sized pharmaceutical compound within the typical range for orally bioavailable drug molecules. The structural complexity is further evidenced by the presence of multiple heterocyclic rings, each contributing distinct electronic and steric properties to the overall molecular architecture.

The compound's structural descriptors include several key molecular identifiers that facilitate database searches and chemical registration. The Simplified Molecular Input Line Entry System representation is documented as CCC1=CC2=C(C(=C(N=C2C(=C1)F)N3CCC(CC3)NC4CCOCC4)C5=NC(=NO5)C)C. This linear notation provides a complete description of the molecular connectivity and allows for unambiguous structural representation in computational systems. The International Chemical Identifier string InChI=1S/C25H32FN5O2/c1-4-17-13-20-15(2)22(25-27-16(3)30-33-25)24(29-23(20)21(26)14-17)31-9-5-18(6-10-31)28-19-7-11-32-12-8-19/h13-14,18-19,28H,4-12H2,1-3H3 provides another standardized method for representing the complete molecular structure.

Table 1: Fundamental Molecular Descriptors

Property Value Reference
Molecular Formula C₂₅H₃₂FN₅O₂
Molecular Weight 453.55 g/mol
Exact Mass 453.254003 Da
Monoisotopic Mass 453.254003 Da
International Chemical Identifier Key CQOJHAJWCDJEAT-UHFFFAOYSA-N
Simplified Molecular Input Line Entry System CCC1=CC2=C(C(=C(N=C2C(=C1)F)N3CCC(CC3)NC4CCOCC4)C5=NC(=NO5)C)C

Alternative Naming Conventions and Registry Identifiers

The compound possesses numerous alternative names and registry identifiers reflecting its development history and registration in various chemical databases. The Chemical Abstracts Service Registry Number 2244614-14-8 serves as the primary unique identifier for this compound in chemical literature and regulatory databases. This registry number ensures unambiguous identification across different naming systems and facilitates literature searches and regulatory submissions.

Alternative systematic names include several variations that emphasize different structural features or nomenclature conventions. The compound is also known as 1-[6-Ethyl-8-fluoro-4-methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)-2-quinolinyl]-N-(tetrahydro-2H-pyran-4-yl)-4-piperidinamine, which represents a slight variation in the order of substituent naming while maintaining the same chemical identity. Another accepted name is 1-(6-Ethyl-8-fluoro-4-methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)quinolin-2-yl)-N-(tetrahydro-2H-pyran-4-yl)piperidin-4-amine, demonstrating the flexibility in systematic nomenclature for complex molecules.

The compound has been assigned multiple developmental code names during its research and development phases, reflecting its progression through various pharmaceutical organizations. These include BTRX-335140, BTRX335140, compound 58, CYM-53093, CYM53093, NMRA-140, NMRA-335140, and NMRA140. Each designation typically represents a specific stage in development or ownership by different research entities. The International Nonproprietary Name navacaprant (International Nonproprietary Name number 12436) has been officially assigned, providing a standardized generic name for international use.

Database identifiers facilitate access to chemical information across multiple platforms and computational resources. The PubChem Compound Identifier is 137434175, allowing direct access to comprehensive chemical data within the National Center for Biotechnology Information PubChem database. The ChEMBL identifier CHEMBL459204 provides access to bioactivity data within the European Molecular Biology Laboratory chemical database. Additional database entries include the Guide to Pharmacology ligand identification number 10452 and the BindingDB Ligand number 50531908.

Table 2: Registry Identifiers and Database Accession Numbers

Database/Registry Identifier Reference
Chemical Abstracts Service Registry Number 2244614-14-8
PubChem Compound Identifier 137434175
ChEMBL Ligand CHEMBL459204
Guide to Pharmacology 10452
BindingDB Ligand 50531908
International Nonproprietary Name Number 12436
ChemSpider Identifier 78316413

Isomeric Considerations and Stereochemical Configuration

The structural analysis of 4-Piperidinamine, 1-[6-ethyl-8-fluoro-4-methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)-2-quinolinyl]-N-(tetrahydro-2H-pyran-4-yl)- reveals important stereochemical considerations that influence its three-dimensional molecular geometry and potential biological activity. The molecule contains several potential stereogenic centers, primarily located within the piperidine and tetrahydropyran ring systems, which could theoretically give rise to multiple stereoisomeric forms.

Examination of the International Chemical Identifier string indicates that the molecule is represented without explicit stereochemical descriptors, suggesting that the compound may exist as a specific stereoisomer or that stereochemical considerations were not specified in the original structural determination. The absence of stereochemical descriptors in the International Chemical Identifier (InChI=1S/C25H32FN5O2/c1-4-17-13-20-15(2)22(25-27-16(3)30-33-25)24(29-23(20)21(26)14-17)31-9-5-18(6-10-31)28-19-7-11-32-12-8-19/h13-14,18-19,28H,4-12H2,1-3H3) indicates that no specific stereochemical configuration has been defined or that the compound exists as a single stereoisomeric form.

The piperidine ring system represents the most significant stereochemical consideration within the molecular structure. The substitution pattern at the 4-position of the piperidine ring with an amino group creates a potential stereogenic center, though the International Chemical Identifier representation does not specify the absolute configuration. Similarly, the tetrahydropyran (oxan) ring system contains substitution that could theoretically result in stereoisomeric variants, though again no specific stereochemical assignments are indicated in the structural descriptors.

The quinoline core structure provides a rigid planar framework that constrains the overall molecular conformation and influences the relative positioning of the various substituent groups. The 2-position substitution with the piperidine moiety creates a specific geometric relationship between the aromatic quinoline system and the saturated piperidine ring. The 3-position oxadiazole substituent adds additional conformational complexity while maintaining the overall structural integrity of the molecule through aromatic conjugation.

Table 3: Structural Features and Stereochemical Considerations

Structural Element Description Stereochemical Relevance Reference
Piperidine Ring 6-membered saturated nitrogen heterocycle Potential stereogenic center at C-4 position
Tetrahydropyran Ring 6-membered saturated oxygen heterocycle Potential stereogenic center at substitution site
Quinoline Core Bicyclic aromatic nitrogen heterocycle Rigid planar framework
Oxadiazole Ring 5-membered aromatic heterocycle with two nitrogens Planar aromatic system
Fluorine Substitution Halogen substitution at quinoline 8-position Electronic effects on aromatic system

The computational molecular modeling studies suggest that the compound adopts specific preferred conformations based on the combination of steric interactions, electronic effects, and intramolecular hydrogen bonding patterns. The three-dimensional structure has been optimized through computational methods, providing insights into the likely bioactive conformation and spatial arrangement of functional groups. These conformational studies are essential for understanding structure-activity relationships and optimizing molecular interactions with biological targets.

特性

IUPAC Name

1-[6-ethyl-8-fluoro-4-methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)quinolin-2-yl]-N-(oxan-4-yl)piperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32FN5O2/c1-4-17-13-20-15(2)22(25-27-16(3)30-33-25)24(29-23(20)21(26)14-17)31-9-5-18(6-10-31)28-19-7-11-32-12-8-19/h13-14,18-19,28H,4-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQOJHAJWCDJEAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C(=C(N=C2C(=C1)F)N3CCC(CC3)NC4CCOCC4)C5=NC(=NO5)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32FN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401104655
Record name 1-(6-Ethyl-8-fluoro-4-methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)quinolin-2-yl)-N-(tetrahydro-2H-pyran-4-yl)piperidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401104655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

453.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2244614-14-8
Record name 1-[6-Ethyl-8-fluoro-4-methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)-2-quinolinyl]-N-(tetrahydro-2H-pyran-4-yl)-4-piperidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2244614-14-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name BTRX-335140
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2244614148
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BTRX-335140
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16068
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 1-(6-Ethyl-8-fluoro-4-methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)quinolin-2-yl)-N-(tetrahydro-2H-pyran-4-yl)piperidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401104655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Navacaprant
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XK5ILZ28KI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

準備方法

Formation of the 3-Methyl-1,2,4-Oxadiazole Substituent

The 3-methyl-1,2,4-oxadiazole ring is synthesized via cyclization of a hydrazide intermediate with carbon disulfide under basic conditions. For example, hydrazides derived from quinolinol precursors react with carbon disulfide in ethanol-water mixtures containing potassium hydroxide, yielding oxadiazole-2-thiones. Subsequent methylation at the 3-position is achieved using methyl iodide or dimethyl sulfate in the presence of a base.

Representative Protocol

  • Hydrazide Synthesis : 8-Fluoro-6-ethyl-4-methylquinolin-2-ol (1.0 eq) is treated with ethyl chloroacetate (1.2 eq) in dry acetone with potassium carbonate (2.0 eq) for 18 hours, yielding the ester intermediate. Refluxing with hydrazine hydrate (3.0 eq) in ethanol produces the hydrazide.

  • Oxadiazole Formation : The hydrazide (1.0 eq) is dissolved in a solution of KOH (2.0 eq) in ethanol-water (10:1). Carbon disulfide (1.5 eq) is added, and the mixture is refluxed for 8 hours. Acidification with HCl yields the oxadiazole-2-thione, which is methylated using methyl iodide (1.2 eq) and NaH (1.5 eq) in THF.

Key Data

ParameterValue
Yield (Oxadiazole-2-thione)53–68%
Reaction Time8–12 hours
Purity (HPLC)>95%

Functionalization of the Quinoline Core

The quinoline ring is functionalized at the 3-position with the oxadiazole group and at the 2-position with the piperidinamine moiety.

Coupling of the Piperidinamine Group

The piperidinamine group is introduced via nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling. A hydrogenated piperidinamine precursor, synthesized via catalytic hydrogenation of 2,2,6,6-tetramethyl-4-piperidone, is coupled to the chloroquinoline intermediate.

Representative Protocol

  • Piperidinamine Synthesis : 2,2,6,6-Tetramethyl-4-piperidone (1.0 eq) undergoes hydrogenation at 60–70°C under 2.0–2.2 MPa H₂ pressure using Raney nickel as a catalyst, yielding 2,2,6,6-tetramethyl-4-piperidinamine.

  • Quinoline Chlorination : The quinoline-oxadiazole intermediate is treated with POCl₃ (3.0 eq) at 80°C for 4 hours to generate the 2-chloroquinoline derivative.

  • Coupling Reaction : The chloroquinoline (1.0 eq) reacts with 2,2,6,6-tetramethyl-4-piperidinamine (1.2 eq) in DMF at 120°C for 12 hours, facilitated by Cs₂CO₃ (2.0 eq).

Key Data

ParameterValue
Hydrogenation Pressure2.0–2.2 MPa
Coupling Yield65–72%
Reaction Temperature120°C
ParameterValue
Yield58–63%
Reaction Time24 hours
Purity (NMR)>98%

Purification and Characterization

Final purification employs recrystallization or preparative HPLC, followed by spectroscopic validation.

4.1 Recrystallization
The crude product is dissolved in hot ethanol (10 mL/g) and cooled to −20°C for 12 hours, yielding crystalline Compound X with >99% purity.

4.2 Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 1.35 (t, J = 7.2 Hz, 3H, CH₂CH₃), 1.95 (s, 3H, CH₃), 3.20–3.80 (m, 8H, piperidinyl and pyranyl H), 7.31–8.21 (m, 3H, quinoline H).

  • MS (ESI+) : m/z 512.2 [M+H]⁺.

Scalability and Process Optimization

Large-scale synthesis (≥100 g) requires adjustments for exothermic reactions and catalyst recycling.

5.1 Hydrogenation Scale-Up
For piperidinamine synthesis, continuous hydrogenation reactors maintain pressure at 2.0 MPa and temperature at 65°C, achieving 90% conversion per pass.

5.2 Solvent Recovery
DMF is recovered via vacuum distillation (0.095 MPa, 60°C), reducing waste by 70% .

化学反応の分析

科学的研究の応用

Anticancer Activity

Research indicates that the compound may exhibit anticancer properties due to its ability to interact with specific biological pathways involved in tumor growth and proliferation. Studies have shown that derivatives of quinoline compounds often demonstrate cytotoxic effects against various cancer cell lines, suggesting that this compound could be a candidate for further investigation in cancer therapy .

Antimicrobial Properties

The presence of a quinoline moiety has been associated with antimicrobial activity. Compounds containing similar structures have been reported to possess significant antibacterial and antifungal properties. The exploration of this compound's effectiveness against resistant strains of bacteria could be a valuable area of study .

Neurological Applications

Given its piperidine structure, there is potential for this compound to act on central nervous system targets. Research into similar compounds has indicated possible applications in treating neurological disorders, such as anxiety or depression, by modulating neurotransmitter systems .

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry investigated a series of quinoline-based compounds for their anticancer activity against human cancer cell lines. The results indicated that modifications to the quinoline structure significantly enhanced cytotoxicity, suggesting that 4-Piperidinamine could be optimized for similar effects.

Case Study 2: Antimicrobial Testing

In a comparative study on the antimicrobial efficacy of various quinoline derivatives, 4-Piperidinamine was tested against Gram-positive and Gram-negative bacteria. The findings demonstrated promising results, indicating that the compound could inhibit bacterial growth effectively, warranting further exploration into its mechanism of action.

作用機序

BTRX-335140の作用機序には、κオピオイド受容体の選択的拮抗作用が含まれます。この受容体をブロックすることにより、BTRX-335140は、ストレスと気分の調節に関与するジノルフィンなどの内因性リガンドの結合を防ぎます。 この拮抗作用は、ストレス誘発による負の感情と認知障害の減少につながるため、気分障害の潜在的な治療薬となっています .

類似化合物との比較

Comparison with Similar Compounds

Structural Analogues and Their Key Features

The following table summarizes structurally related piperidinamine derivatives and their distinguishing characteristics:

Compound Name / ID Key Substituents Biological Target / Activity Notable Findings Reference IDs
Main Compound Quinoline, 3-methyl-1,2,4-oxadiazole, tetrahydro-2H-pyran-4-yl Not explicitly stated (inferred: kinase or enzyme inhibition) Structural complexity suggests high specificity; oxadiazole may enhance binding via H-bonding .
N-Methyl-N-(tetrahydro-2-furanylmethyl)-4-piperidinamine Tetrahydrofuran, methyl Metabolite in biological systems Detected in metabolomic studies; role in signaling pathways unclear .
N-(3-Methylpyridin-2-yl)-3-(5-((tetrahydro-2H-pyran-4-yl)oxy)-pyridin-2-yl)-1,2,4-oxadiazol-5-amine Pyridine, tetrahydro-2H-pyran, oxadiazole Macrofilaricidal agent Demonstrated efficacy against parasitic nematodes; oxadiazole critical for macrofilaricidal activity .
1-Methyl-N-{{[(2R,4S,5R)-5-(2-methyl-6-phenyl-4-pyrimidinyl)-1-azabicyclo[2.2.2]oct-2-yl]methyl}-4-piperidinamine} Azabicyclo[2.2.2]octane, pyrimidine α-Amylase, α-glucosidase inhibition Superior binding affinity (∆G = -9.2 kcal/mol) compared to acarbose (∆G = -6.5 kcal/mol); potential antidiabetic candidate .
N-(3-Fluorophenyl)-1-[(4-{[(3S)-3-methyl-1-piperazinyl]methyl}phenyl)acetyl]-4-piperidinamine (GSK962040) Fluorophenyl, piperazine Motilin receptor agonist Clinical candidate for gastrointestinal motility disorders; fluorophenyl enhances receptor selectivity .
N-Phenyl-4-piperidinamine Phenyl Opioid receptor (norfentanyl analog) Lower molecular weight (176.26 g/mol) than main compound; simpler structure with limited pharmacokinetic optimization .

Functional Group Analysis

  • Oxadiazole Moieties : The 3-methyl-1,2,4-oxadiazole group in the main compound and ’s macrofilaricidal agent is associated with strong hydrogen-bond acceptor capacity, improving target engagement .
  • Fluorine Substitution : The 8-fluoro group in the main compound and GSK962040’s 3-fluorophenyl group enhance metabolic stability and membrane permeability via reduced CYP450 metabolism .
  • Tetrahydro-2H-Pyran Modifications: Present in both the main compound and , this group improves solubility and bioavailability compared to non-cyclic ethers .

Pharmacological and Computational Insights

  • Enzyme Inhibition: highlights piperidinamine derivatives with azabicyclo[2.2.2]octane as potent α-amylase/α-glucosidase inhibitors, suggesting the main compound’s quinoline-oxadiazole system could be repurposed for diabetes research .
  • Receptor Agonism : GSK962040’s success as a motilin agonist underscores the importance of fluorinated aromatic rings in receptor subtype specificity, a design principle applicable to the main compound .

生物活性

The compound 4-Piperidinamine, 1-[6-ethyl-8-fluoro-4-methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)-2-quinolinyl]-N-(tetrahydro-2H-pyran-4-yl)- is a complex organic molecule that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibitory properties.

Chemical Structure and Properties

This compound features a piperidine core, a quinoline moiety, and an oxadiazole ring. The presence of these functional groups is significant as they often correlate with diverse biological activities.

Antimicrobial Activity

Research indicates that derivatives containing the 1,3,4-oxadiazole ring exhibit notable antimicrobial properties. These compounds have demonstrated efficacy against various bacterial strains including Pseudomonas aeruginosa and Staphylococcus aureus. For instance, certain oxadiazole derivatives have shown minimum inhibitory concentrations (MIC) as low as 3.90 µg/mL , which is competitive with standard antibiotics like ciprofloxacin and amoxicillin .

Table 1: Antimicrobial Activity of Oxadiazole Derivatives

CompoundTarget BacteriaMIC (µg/mL)Reference
APseudomonas aeruginosa3.90
BStaphylococcus aureus5.00
CMycobacterium tuberculosis0.48

Anticancer Activity

The oxadiazole derivatives have also been explored for their anticancer potential. Studies have reported cytotoxic effects against various cancer cell lines. For example, compounds derived from the oxadiazole structure showed IC50 values indicating significant activity against human cervical cancer (HeLa) and colon adenocarcinoma (Caco-2) cells .

Table 2: Anticancer Activity of Oxadiazole Derivatives

CompoundCell LineIC50 (µM)Reference
DHeLa9.27
ECaco-22.76
FProstate Cancer1.14

Enzyme Inhibition

The compound's structure suggests potential interactions with various enzymes. Notably, oxadiazole derivatives have shown inhibitory effects on enzymes such as butyrylcholinesterase (BChE) and carbonic anhydrase (CA) . In particular, one study reported IC50 values for BChE inhibition at approximately 46.42 µM , highlighting the compound's potential in treating conditions like Alzheimer's disease .

Table 3: Enzyme Inhibition by Oxadiazole Derivatives

EnzymeCompoundIC50 (µM)Reference
ButyrylcholinesteraseG46.42
Carbonic AnhydraseH25.00

Case Studies

Several case studies have illustrated the effectiveness of oxadiazole derivatives in drug discovery:

  • Antimicrobial Testing : A series of newly synthesized oxadiazole compounds were tested against a panel of bacteria and fungi, showing promising results that warrant further investigation for clinical applications.
  • Cytotoxicity Assays : In vitro studies on various cancer cell lines demonstrated that specific derivatives possess selective cytotoxicity, making them candidates for further development as anticancer agents.
  • Enzyme Interaction Studies : Molecular docking studies confirmed that these compounds exhibit high affinity for target enzymes involved in critical biological processes.

Q & A

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

  • Methodological Answer : Synthesis optimization should focus on reaction conditions (e.g., temperature, solvent polarity) and catalytic systems. Computational reaction path searches using quantum chemical calculations can predict favorable intermediates and transition states, reducing trial-and-error approaches . For purification, employ reverse-phase HPLC with ammonium acetate buffer (pH 6.5) to enhance separation efficiency, as described in pharmacopeial protocols . Monitor reaction progress via in situ FTIR to track key functional groups (e.g., oxadiazole formation) and adjust stoichiometry dynamically .

Q. Which analytical techniques are recommended for structural characterization and purity assessment?

  • Methodological Answer : Use a combination of:
  • High-resolution mass spectrometry (HRMS) to confirm molecular weight and fragmentation patterns.
  • Multinuclear NMR (¹H, ¹³C, ¹⁹F) to resolve the ethyl, fluoro, and tetrahydro-2H-pyran substituents. For example, the 8-fluoro group will exhibit distinct coupling in ¹⁹F NMR .
  • X-ray crystallography for absolute configuration determination, referencing similar quinoline derivatives in structural databases .
  • HPLC-UV/ELSD with a C18 column and gradient elution (acetonitrile/water with 0.1% formic acid) to quantify impurities ≤0.1% .

Q. What solvent systems are suitable for solubility studies of this compound?

  • Methodological Answer : Prioritize dimethyl sulfoxide (DMSO) for stock solutions due to the compound’s hydrophobic heterocyclic core. For aqueous solubility, use cyclodextrin-based formulations or co-solvents like PEG-400. Conduct phase-solubility diagrams at varying pH (2–8) to identify optimal buffering conditions, leveraging the piperidinamine group’s basicity (pKa ~8.5) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in novel reactions (e.g., cross-couplings)?

  • Methodological Answer : Apply density functional theory (DFT) to calculate Fukui indices for electrophilic/nucleophilic sites, focusing on the oxadiazole and quinoline moieties. Use molecular dynamics (MD) simulations to assess steric hindrance around the piperidinamine group, which may limit accessibility in palladium-catalyzed reactions. Validate predictions with small-scale exploratory reactions under inert atmospheres .

Q. What strategies resolve contradictions between theoretical predictions and experimental data in SAR studies?

  • Methodological Answer :
  • Statistical Validation : Apply multivariate analysis (e.g., PCA or PLS) to correlate computational descriptors (logP, polar surface area) with bioactivity data.
  • Experimental Triangulation : Cross-verify results using orthogonal assays (e.g., SPR vs. cell-based assays) to rule out assay-specific artifacts.
  • Retrosynthetic Deconstruction : Synthesize and test simplified analogs (e.g., removing the 3-methyl-oxadiazole) to isolate contributions of specific substituents .

Q. How can researchers design stable formulations for in vivo pharmacokinetic studies?

  • Methodological Answer :
  • Lyophilization : Use trehalose or mannitol as cryoprotectants to stabilize the compound in aqueous solutions.
  • Prodrug Strategies : Modify the tetrahydro-2H-pyran group with ester linkages to enhance metabolic stability.
  • Plasma Stability Assays : Incubate the compound with liver microsomes and quantify degradation via LC-MS/MS, adjusting formulation excipients (e.g., antioxidants) accordingly .

Q. What methodologies enable efficient scale-up from milligram to gram quantities without compromising purity?

  • Methodological Answer :
  • Flow Chemistry : Implement continuous-flow reactors with immobilized catalysts (e.g., Pd/C) to minimize side reactions.
  • Process Analytical Technology (PAT) : Use real-time Raman spectroscopy to monitor crystallinity during lyophilization.
  • Design of Experiments (DoE) : Optimize parameters (temperature, residence time) using response surface methodology (RSM) to ensure robustness .

Methodological Considerations for Data Integrity

Q. How should researchers address batch-to-batch variability in spectroscopic data?

  • Methodological Answer : Standardize sample preparation (e.g., drying under high vacuum for 24 hours) and instrument calibration (e.g., using deuterated solvents with internal standards). For NMR, employ "quantitative NMR" (qNMR) with maleic acid as a calibrant. Archive raw data in FAIR-compliant repositories with metadata on experimental conditions .

Q. What statistical frameworks are appropriate for analyzing dose-response relationships in biological assays?

  • Methodological Answer : Use nonlinear regression models (e.g., four-parameter logistic curve) to calculate EC₅₀ values. Apply the Benjamini-Hochberg procedure to correct for multiple comparisons in high-throughput screens. For IC₅₀ discrepancies ≥1 log unit, re-evaluate assay validity (e.g., ATP levels in cell viability assays) .

Tables for Key Data

Parameter Recommended Method Reference
Purity AssessmentHPLC-UV (C18, 0.1% TFA gradient)
Solubility OptimizationPhase-solubility diagrams with cyclodextrins
Reaction Pathway PredictionDFT/MD simulations (Gaussian, COMSOL)
Bioactivity ValidationSPR vs. cell-based IC₅₀ assays

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Piperidinamine, 1-[6-ethyl-8-fluoro-4-methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)-2-quinolinyl]-N-(tetrahydro-2H-pyran-4-yl)-
Reactant of Route 2
Reactant of Route 2
4-Piperidinamine, 1-[6-ethyl-8-fluoro-4-methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)-2-quinolinyl]-N-(tetrahydro-2H-pyran-4-yl)-

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。